1,3,4-Thiadiazole-2-carbonyl chloride
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Overview
Description
1,3,4-Thiadiazole-2-carbonyl chloride is a compound with the molecular formula C3HClN2OS . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
1,3,4-Thiadiazole derivatives are synthesized by cyclization of a group of various benzaldehydes with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . The synthesis techniques for 1,3,4-thiadiazole derivatives focus on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The 1,3,4-thiadiazole ring exhibits a wide spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, antiepileptic, antineoplastic, analgesic, antiviral .Physical and Chemical Properties Analysis
The molecular weight of this compound is 148.57 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Anticancer Agents : Several novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown promising results against liver carcinoma cell lines (Gomha et al., 2017).
Structural Characterization and Molecular Docking : A study focused on the synthesis and characterization of compounds containing 2-amino-1,3,4-thiadiazole, comparing experimental results with theoretical ones, including molecular docking studies to assess potential biological interactions (Er et al., 2016).
Organic Photo-Stabilizers for Poly (vinyl chloride) : Research has been conducted on the use of 1,3,4-thiadiazole derivatives derived from Gallic acid as additives for the photo-stabilization of poly (vinyl chloride), demonstrating their effectiveness in this application (Tomi et al., 2017).
Synthesis of Ligands : Novel ligands incorporating two or three 1,3,4-thiadiazole units have been prepared, showcasing the versatility of this compound in ligand formation (Molina et al., 1993).
Corrosion Inhibitors : 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications (Bentiss et al., 2007).
Inhibitors of Carbonic Anhydrase Isoenzymes : Novel inhibitors based on 1,3,4-thiadiazole derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kasımoğulları et al., 2011).
Mechanism of Action
Target of Action
1,3,4-Thiadiazole-2-carbonyl chloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide range of biological activities .
Mode of Action
It is suggested that the strong aromaticity of the 1,3,4-thiadiazole ring, which provides great in vivo stability and low toxicity, contributes to its biological activities . The compound likely interacts with its targets through bonding and hydrophobic interactions .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with dna synthesis, which could potentially affect a variety of biochemical pathways related to dna replication and cell division .
Pharmacokinetics
It is known that many approved drugs characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
1,3,4-thiadiazole derivatives are known to interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells . This suggests that the compound could have potential anticancer and antimicrobial effects.
Action Environment
It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , suggesting that the compound could be relatively stable under various environmental conditions.
Safety and Hazards
The safety data sheet for a similar compound, 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Future Directions
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research is expected to focus on the design and development of novel compounds with antimicrobial activity . This includes the synthesis of different derivatives of 1,3,4-Thiadiazole .
Biochemical Analysis
Biochemical Properties
These interactions can be due to the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .
Cellular Effects
1,3,4-Thiadiazole-2-carbonyl chloride and its derivatives have shown cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3,4-thiadiazole-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLQVCRGURGBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664486 |
Source
|
Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104473-08-7 |
Source
|
Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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